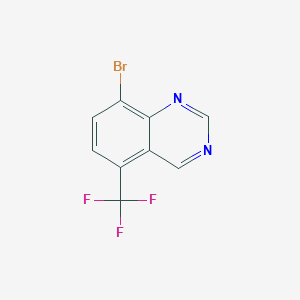

8-Bromo-5-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF3N2 |

|---|---|

Molecular Weight |

277.04 g/mol |

IUPAC Name |

8-bromo-5-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H4BrF3N2/c10-7-2-1-6(9(11,12)13)5-3-14-4-15-8(5)7/h1-4H |

InChI Key |

JSVCBBHIZIVBRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=NC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis for 8-Bromo-5-(trifluoromethyl)quinazoline

A retrosynthetic analysis of this compound typically involves the disconnection of the pyrimidine (B1678525) ring of the quinazoline (B50416) system. The most common strategy is to disconnect the C-N bonds, leading back to a suitably substituted 2-aminobenzaldehyde (B1207257) or a derivative thereof. For the target molecule, this would conceptually lead to 2-amino-3-bromo-6-(trifluoromethyl)benzaldehyde and a nitrogen source, such as formamide (B127407) or ammonia (B1221849).

Alternatively, a more practical and widely employed retrosynthetic approach involves the disconnection to a substituted anthranilic acid or its corresponding amide or nitrile. This is due to the greater stability and commercial availability of these precursors. In this case, the key precursor would be 2-amino-3-bromo-6-(trifluoromethyl)benzoic acid or 2-amino-3-bromo-6-(trifluoromethyl)benzamide. The quinazoline ring can then be formed by cyclization with a suitable one-carbon synthon.

A generalized retrosynthetic pathway is illustrated below:

Development of Novel Synthetic Pathways

The synthesis of the target compound can be approached through various methodologies, each with its own set of advantages and challenges. These range from traditional multi-step sequences to more modern and efficient one-pot and catalyst-mediated approaches.

Multi-Step Reaction Sequences

Multi-step syntheses offer a high degree of control over the introduction of substituents. A common route to substituted quinazolines begins with a substituted anthranilic acid. For this compound, the synthesis would likely commence with a commercially available or synthetically accessible 2-amino-3-bromo-6-(trifluoromethyl)benzoic acid.

The general sequence often involves the following key steps:

Amidation: The anthranilic acid is first converted to the corresponding anthranilamide.

Cyclization: The anthranilamide is then cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to form the quinazolinone intermediate.

Functionalization (if necessary): The quinazolinone can then be converted to the target quinazoline. For instance, a 4-quinazolinone can be converted to a 4-chloroquinazoline, which can then be further modified.

An alternative multi-step approach involves the initial construction of a substituted aniline (B41778), followed by formylation and cyclization. The challenge in these multi-step sequences often lies in the synthesis of the appropriately substituted starting materials and maintaining high yields throughout the sequence.

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methodologies for quinazoline derivatives have been developed. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the reaction of 2-amino-3-bromo-6-(trifluoromethyl)benzonitrile (B1411850) with an orthoester in the presence of a catalyst.

One-pot syntheses are advantageous in terms of time and resource efficiency, though they may require more careful optimization of reaction conditions to avoid side reactions and ensure high yields of the desired product. acs.orgnih.gov

Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed, Copper-Catalyzed)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the quinazoline scaffold is no exception. Palladium and copper catalysts are frequently employed to facilitate key bond-forming reactions.

Palladium-Catalyzed Synthesis: Palladium catalysts are particularly useful for cross-coupling reactions to introduce substituents onto the aromatic core. researchgate.net For instance, if a precursor with a different leaving group is more accessible, a palladium-catalyzed bromination or trifluoromethylation could be employed. Furthermore, palladium-catalyzed C-N coupling reactions can be used in the cyclization step to form the pyrimidine ring. nih.govrsc.orgrsc.org

Copper-Catalyzed Synthesis: Copper catalysts are often used for C-N and C-C bond-forming reactions in the synthesis of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org Copper-catalyzed methods can be employed for the cyclization of substituted 2-halobenzonitriles with amidines or for the direct C-H amination of anilines. These methods often offer a more cost-effective alternative to palladium catalysis. beilstein-journals.orgnih.govrsc.org

| Catalyst System | Key Transformation | Potential Application in Synthesis of this compound |

| Palladium(0)/Ligand | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. | Introduction of the trifluoromethyl group or the bromine atom onto the aromatic precursor. Cyclization via C-N bond formation. |

| Copper(I) or (II) Salts | Ullmann condensation, C-H amination. | Cyclization of a substituted 2-halobenzonitrile or 2-halobenzaldehyde with a nitrogen source. |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of quinazolines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. rsc.org

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions for the synthesis of quinazolines have been reported. frontiersin.org These reactions are often facilitated by microwave irradiation or grinding (mechanochemistry). nih.gov For the synthesis of this compound, a solvent-free approach could involve the reaction of the solid precursors under heat or microwave irradiation, potentially with a solid-supported catalyst. This approach not only reduces solvent waste but can also lead to shorter reaction times and improved yields. mdpi.com

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In multi-step syntheses, maximizing atom economy is crucial for reducing waste, lowering costs, and enhancing sustainability.

For the synthesis of this compound, a hypothetical MCR could involve the reaction of a suitably substituted aniline precursor (e.g., 2-amino-3-bromo-6-(trifluoromethyl)aniline), a one-carbon source (like an aldehyde or orthoformate), and a nitrogen source (such as ammonia or urea) under catalytic conditions. Such a convergent approach would be significantly more atom-economical than a linear sequence involving protection, activation, and cyclization steps. The greenness of such protocols can be quantitatively assessed by calculating the atom economy for each potential synthetic route. researchgate.net

Table 1: Comparison of Atom Economy in Synthetic Strategies

| Synthetic Strategy | Description | Atom Economy | Waste Generation |

|---|---|---|---|

| Linear Synthesis | Stepwise formation of bonds, often involving protecting groups and functional group interconversions. | Low to Moderate | High |

| Convergent/MCR | Combining multiple starting materials in a single step to form the final product. | High to Excellent | Low |

The development of catalytic systems, including the use of ionic liquids or reusable solid acid catalysts, further complements the goal of high atom economy by enabling efficient transformations under environmentally benign conditions. openmedicinalchemistryjournal.com

Precursor Identification and Synthesis for Key Intermediates

The successful synthesis of this compound hinges on the availability of a key precursor that contains the requisite substitution pattern on the benzene (B151609) ring. The most logical and critical intermediate is 2-amino-3-bromo-6-(trifluoromethyl)aniline or a related benzoic acid derivative. The synthesis of this precursor is a significant challenge in itself, requiring precise regiochemical control.

A potential synthetic pathway could involve:

Starting Material Selection : A compound such as 2-amino-6-(trifluoromethyl)aniline or 3-(trifluoromethyl)aniline (B124266) could serve as the initial substrate.

Amino Group Protection : To control the regioselectivity of the subsequent bromination step and prevent unwanted side reactions, the amino group would likely need to be protected, for instance, as an acetanilide.

Regiocontrolled Bromination : The most critical step is the introduction of the bromine atom at the correct position. The electronic and steric properties of the trifluoromethyl group and the protected amino group will direct the incoming electrophile (bromine). In the case of a protected 2-amino-6-(trifluoromethyl)aniline, the bromine would need to be directed to the position between these two groups. This can be challenging, and achieving high selectivity might require specific brominating agents (e.g., N-Bromosuccinimide, NBS) and optimized reaction conditions. nih.gov The synthesis of 2-bromo-6-fluoroaniline (B133542) often involves directing groups to avoid the formation of para-isomers, a strategy that could be adapted here. google.com

Deprotection and Cyclization : Following successful bromination, the protecting group would be removed to reveal the free amine, yielding the key 2-amino-3-bromo-6-(trifluoromethyl)aniline intermediate. This precursor can then be subjected to various established methods for quinazoline ring formation.

Table 2: Proposed Synthetic Strategy for Key Precursor

| Step | Transformation | Reagents & Conditions (Illustrative) | Key Challenge |

|---|---|---|---|

| 1 | Amino Protection | Acetic Anhydride | Standard procedure |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) in Acetonitrile (B52724) | Achieving high regioselectivity for the desired isomer |

| 3 | Deprotection | Acidic or Basic Hydrolysis | Ensuring complete removal without side reactions |

Regioselectivity and Chemoselectivity Control in Synthetic Transformations

Regioselectivity and chemoselectivity are paramount in the synthesis of polysubstituted heterocycles to ensure the formation of the correct isomer. In the context of this compound, these principles apply both to the synthesis of the precursor and the final ring-forming reactions.

Regioselectivity in Precursor Synthesis: As discussed previously, the primary challenge is the regioselective bromination of a trifluoromethyl-substituted aniline. The directing effects of the substituents on the aromatic ring are critical. The trifluoromethyl group is a meta-director and deactivating, while the amino group (or its protected form) is an ortho-, para-director and activating. The final position of the bromine atom is a result of the interplay between these electronic effects and steric hindrance.

Selectivity in Quinazoline Ring Reactions: Once the correctly substituted precursor is obtained, selectivity must be maintained during the construction of the pyrimidine ring. Many modern synthetic methods offer high degrees of control. For instance, when using substituted 2,4-dichloroquinazolines as intermediates, nucleophilic aromatic substitution (SNAr) reactions can be highly regioselective. nih.gov It is well-documented that the C4 position of the 2,4-dichloroquinazoline (B46505) is more susceptible to nucleophilic attack than the C2 position. nih.gov This predictable reactivity allows for the sequential and controlled introduction of different nucleophiles at these positions. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the more reactive sites for nucleophilic attack by analyzing the LUMO coefficients of the substrate, thereby guiding the synthetic strategy. nih.gov

Furthermore, chemoselectivity is crucial when the precursors contain multiple reactive functional groups. Reaction conditions, catalysts, and reagents must be chosen to ensure that only the desired transformation occurs. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand and catalyst can prevent unwanted side reactions and direct the reaction to the intended pathway. frontiersin.org The tolerance of bromo-moieties in many modern palladium-catalyzed methods provides flexibility for further synthetic modifications after the quinazoline core has been formed. frontiersin.org

Reaction Kinetics and Mechanistic Elucidation of Formation Pathways

While specific kinetic studies on the formation of this compound are not available in the published literature, the mechanism of its formation can be inferred from well-established pathways for quinazoline synthesis.

One of the most common methods for forming the quinazoline ring is the reaction of an anthranilamide derivative with a one-carbon synthon, such as an aldehyde or formamide. The generally accepted mechanism for this transformation involves several key steps:

Condensation/Imine Formation : The primary amino group of the precursor (2-amino-3-bromo-6-(trifluoromethyl)aniline derivative) attacks the carbonyl carbon of the aldehyde or other C1 source. This is typically followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization : The nitrogen atom of the amide or nitrile group then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This key cyclization step forms the non-aromatic dihydroquinazoline (B8668462) ring. This transformation can proceed via a domino sequence of reactions. mdpi.com

Aromatization : The final step is the aromatization of the dihydroquinazoline intermediate to yield the stable quinazoline ring system. This step is often an oxidation or elimination reaction, depending on the oxidation state of the cyclized intermediate. In many cases, this occurs via the elimination of a water molecule or through oxidation by an external oxidant or air.

The kinetics of this reaction sequence would be influenced by the electronic nature of the substituents on the aniline ring. The strongly electron-withdrawing trifluoromethyl group and the bromine atom would decrease the nucleophilicity of the aniline's amino group (slowing down step 1) but could potentially increase the electrophilicity of other sites, influencing the cyclization rate. Mechanistic proposals for related heterocyclic syntheses are often supported by quantum chemical calculations to determine the most likely reaction pathway. mdpi.com Radical-mediated pathways have also been proposed for certain quinazoline syntheses, particularly those involving oxidative conditions. researchgate.net A detailed mechanistic investigation for this specific compound would likely involve kinetic monitoring, intermediate trapping experiments, and computational modeling to validate the proposed pathway.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline (B50416) ring system. The protons on the benzene (B151609) portion of the ring (H-6 and H-7) and the pyrimidine (B1678525) portion (H-2 and H-4) would appear in the aromatic region, typically between 7.0 and 9.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon atoms bonded to bromine and nitrogen will also have distinct chemical shifts.

Multi-Dimensional NMR: To definitively assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the coupling between H-6 and H-7 would be observed as a cross-peak in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netustc.edu.cncolumbia.edu This technique is invaluable for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. For example, HMBC correlations would be expected from the protons on the quinazoline ring to the carbon of the trifluoromethyl group.

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for 8-Bromo-5-(trifluoromethyl)quinazoline based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 9.2 - 9.5 | 158 - 162 | C-4, C-8a |

| H-4 | 8.0 - 8.4 | 150 - 154 | C-2, C-5, C-4a |

| H-6 | 7.8 - 8.2 | 125 - 130 | C-8, C-4a, C-5 |

| H-7 | 7.6 - 8.0 | 130 - 135 | C-5, C-8a |

| C-5 (CF₃) | - | 120 - 125 (q) | H-4, H-6 |

| C-8 (Br) | - | 115 - 120 | H-7 |

Note: This is a predictive table based on data from similar compounds. Actual experimental values may vary.

While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information for crystalline or poorly soluble compounds. ssNMR can reveal details about the molecular packing, polymorphism, and dynamics in the solid state. For quinazoline derivatives, ssNMR could be used to study intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₅BrF₃N₂. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 274.9613 | 276.9593 |

Note: These are calculated values for the protonated molecule.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecule to energetic conditions (e.g., electron ionization), it breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the trifluoromethyl group, the bromine atom, and potentially cleavage of the quinazoline ring system. Analysis of these fragmentation patterns can corroborate the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C=C, C-Br, and C-F bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinazoline ring would be observed in the 1650-1450 cm⁻¹ region. rsc.org The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ range. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the trifluoromethyl group and the C-Br bond would also be expected to give rise to characteristic Raman signals.

The following table summarizes the expected key vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N Stretch | 1650 - 1550 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch (CF₃) | 1350 - 1100 | IR (strong) |

| C-Br Stretch | 700 - 500 | IR, Raman |

X-ray Crystallography for Absolute Stereochemical and Molecular Structure Determination (Methodology Focus)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govmkuniversity.ac.in This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and, when applicable, the absolute stereochemistry of chiral centers. nih.gov The process for the structural elucidation of a compound like this compound would methodologically follow a series of critical steps.

First, the primary and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. rochester.edu This involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization to induce the formation of a well-ordered crystal lattice. rochester.edu The purity of the compound and the choice of solvent are paramount for obtaining crystals of adequate size and quality. rochester.edu

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. nih.gov A detector collects these diffraction patterns as the crystal is rotated, capturing a complete dataset.

The collected data are then processed to determine the unit cell dimensions and the crystal system. The intensities of the diffraction spots are used to calculate the structure factors, from which an electron density map of the molecule is generated. nih.gov This map allows for the initial placement of atoms in the asymmetric unit. The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. mkuniversity.ac.in For quinazoline derivatives, this analysis confirms the planar structure of the fused ring system and determines the precise positions of the bromine and trifluoromethyl substituents. nih.govnih.gov

While specific crystallographic data for this compound is not publicly available, the following table presents representative crystallographic parameters based on analyses of similar heterocyclic compounds. mdpi.com

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1475 |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Note: The data in this table are for illustrative purposes to represent typical values for a small organic molecule and are not the actual experimental data for this compound.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS Methodology)

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers, which often possess very similar physical and chemical properties. rotachrom.com For a substituted quinazoline like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. nih.gov For heterocyclic aromatic compounds, reversed-phase HPLC is the most common approach. researchgate.net In this method, a nonpolar stationary phase (typically octadecylsilyl silica, C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The presence of the trifluoromethyl group can present unique challenges and opportunities in separation. The separation of positional isomers of trifluoromethyl-substituted compounds can be particularly difficult due to their similar polarities. researchgate.netchromforum.org Method development would involve optimizing the mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution between the main compound and any impurities or isomers. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the quinazoline ring system, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. nih.gov

| Parameter | Illustrative HPLC Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: The data in this table are for illustrative purposes and represent a typical starting point for method development for a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC-MS analysis. nih.gov The sample is vaporized and introduced into a capillary column coated with a stationary phase (e.g., a polysiloxane like Rxi-5MS). nih.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

The mass spectrometer serves as a highly sensitive and selective detector. Electron Ionization (EI) is a common ionization method that generates a characteristic fragmentation pattern, providing a molecular fingerprint that can be used for structural confirmation by matching against spectral libraries. For halogenated compounds, Negative Chemical Ionization (NCI) can offer enhanced sensitivity. nih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed for trace analysis and unequivocal identification by monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net

| Parameter | Illustrative GC-MS Conditions |

|---|---|

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp | 290 °C |

Note: The data in this table are for illustrative purposes and represent typical parameters for the GC-MS analysis of a halogenated aromatic compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like quinazoline (B50416) derivatives at the electronic level. These methods are used to optimize the molecular geometry and predict a wide range of electronic and structural properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. A smaller energy gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes

For flexible molecules, conformational analysis is performed to identify the most stable three-dimensional structures. By calculating the energies of different conformers, an energy landscape can be mapped to find the global and local minima, which correspond to the most probable shapes the molecule will adopt.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations serve as a valuable tool for validating experimentally determined structures and aiding in the interpretation of complex spectra.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its conformational stability and interactions with its environment, such as a solvent or a biological receptor. By simulating the movements of atoms and bonds, researchers can understand how the molecule behaves in a more realistic, dynamic system compared to the static picture provided by quantum calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can identify the lowest energy pathway from reactants to products. This includes locating and characterizing the structure and energy of transition states, which are critical for understanding reaction kinetics and predicting outcomes.

Computational Prediction of Reactivity and Selectivity

Based on the electronic properties derived from quantum chemical calculations, the reactivity and selectivity of a molecule in various chemical reactions can be predicted. For instance, the presence of electron-withdrawing groups like trifluoromethyl and bromine on the quinazoline ring is expected to significantly influence its electronic properties and, consequently, its reactivity towards nucleophiles and electrophiles. However, specific quantitative predictions for 8-Bromo-5-(trifluoromethyl)quinazoline are absent from the literature.

Reactivity Profiles and Transformational Chemistry

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the quinazoline (B50416) nucleus is generally challenging due to the electron-deficient nature of the heterocyclic system. When such reactions do occur on quinolines and isoquinolines, they preferentially take place on the carbocyclic (benzene) ring rather than the pyridine (B92270) ring, typically at positions 5 and 8. quimicaorganica.org

In the case of 8-Bromo-5-(trifluoromethyl)quinazoline, positions 5 and 8 are already occupied. The remaining positions on the carbocyclic ring, C-6 and C-7, are deactivated by the powerful electron-withdrawing effect of the adjacent trifluoromethyl group at C-5 and, to a lesser extent, by the inductive effect of the bromo group at C-8. The trifluoromethyl group, being a meta-director, would direct incoming electrophiles away from the C-6 position. Consequently, electrophilic aromatic substitution on this compound is highly disfavored and would require harsh reaction conditions, with a low probability of yielding a specific, well-defined product.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate an aromatic ring towards nucleophilic attack. The trifluoromethyl group is one such powerful activating group. mdpi.comnih.gov However, for SNAr to proceed efficiently, the leaving group (in this case, bromide) should ideally be positioned ortho or para to the activating group.

In this compound, the bromo group at C-8 is not in a position that is significantly activated by the C-5 trifluoromethyl group or the ring nitrogens for a classical SNAr mechanism. While SNAr reactions are well-documented for chloroquinazolines, they consistently show regioselectivity for substitution at the 4-position, which is highly activated by the adjacent ring nitrogen. mdpi.com Therefore, direct displacement of the 8-bromo substituent by a nucleophile via a standard SNAr pathway is unlikely without the use of a catalyst.

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond at the C-8 position is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methodologies are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are particularly effective for the functionalization of aryl halides. mdpi.comresearchgate.net

The 8-bromo position of the quinazoline is readily functionalized using various palladium-catalyzed cross-coupling reactions. These methods offer a reliable strategy for introducing diverse molecular fragments at this site.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 8-bromoquinazoline (B1287984) with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This method is widely used for its tolerance of various functional groups and its relatively mild reaction conditions. nih.govresearchgate.netrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: To introduce an alkyne moiety at the C-8 position, the Sonogashira coupling is employed. This reaction involves the coupling of the 8-bromoquinazoline with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the 8-bromoquinazoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst and a specialized phosphine ligand, along with a base, to facilitate the amination process. researchgate.net This transformation is crucial for synthesizing various N-aryl quinazoline derivatives.

The table below summarizes typical conditions for these cross-coupling reactions based on methodologies applied to similar bromo-substituted heterocyclic systems.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or XPhos | Na₂CO₃ or K₂CO₃ | Toluene, Dioxane, Acetone/Water |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (co-catalyst), Et₃N | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene, Dioxane |

While the C-8 bromo position is the most straightforward site for functionalization, other positions on the quinazoline ring can potentially be modified. Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer pathways to functionalize otherwise inert C-H bonds. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H annulation has been used to synthesize complex fused quinazoline systems. nsf.gov Such a strategy could potentially be applied to activate the C-H bond at the C-4 or C-6 positions of the this compound scaffold, although this would depend heavily on the directing-group ability of the quinazoline nitrogens and the specific reaction conditions employed.

Cycloaddition Reactions

The quinazoline core can participate in cycloaddition reactions, typically involving the diene or dipolarophilic character of the pyrimidine (B1678525) ring. For example, copper-catalyzed [3+2] cycloaddition reactions involving N-iminoquinazolinium ylides have been used to synthesize pyrazolo[1,5-c]quinazoline (B1257617) derivatives. rsc.org Similarly, 1,3-dipolar cycloadditions with quinazolinones provide routes to various fused heterocyclic systems. nih.govrsc.orgglobethesis.com

In these reactions, the 8-bromo and 5-trifluoromethyl substituents would not participate directly but would exert a strong electronic influence on the reactivity of the quinazoline's pyrimidine ring. The electron-withdrawing nature of these groups would decrease the electron density of the N=C bonds, potentially altering their reactivity as dienophiles or dipolarophiles. A Diels-Alder reaction where the quinazoline acts as the diene is generally unfavorable as it would require the disruption of the aromatic system.

Reductive and Oxidative Transformations

The functional groups present on this compound allow for specific reductive or oxidative transformations.

Reductive Transformations: The C-Br bond can be subjected to reductive dehalogenation (hydrodehalogenation), replacing the bromine atom with hydrogen. This is sometimes observed as a side reaction during palladium-catalyzed coupling reactions. mdpi.com Additionally, the quinazoline ring system itself can be reduced. Catalytic hydrogenation, for example, can reduce the pyrimidine ring, leading to the formation of a dihydroquinazoline (B8668462) or tetrahydroquinazoline (B156257) derivative, similar to reductions observed in related quinoline (B57606) systems. researchgate.net

Oxidative Transformations: The quinazoline ring, being electron-deficient, is generally resistant to oxidation. The trifluoromethyl group is also highly stable towards oxidation. Therefore, the this compound molecule is expected to be robust under many oxidative conditions. Any oxidative transformation would likely require harsh conditions and may lead to degradation rather than selective functionalization.

Derivatization Strategies for Expanding Chemical Space

The expansion of the chemical space around the this compound scaffold is primarily achieved through reactions targeting the bromine atom at the 8-position. This position is a versatile handle for introducing a wide array of molecular fragments, significantly altering the compound's steric and electronic properties. The primary strategies for derivatization revolve around palladium-catalyzed cross-coupling reactions, which are well-established for their broad substrate scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 8-position of the quinazoline ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl and heteroaryl substituents. By reacting this compound with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of 8-aryl- and 8-heteroaryl-5-(trifluoromethyl)quinazolines can be synthesized. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner.

Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is a key strategy. This reaction allows for the coupling of this compound with a broad spectrum of primary and secondary amines, anilines, and other nitrogen nucleophiles. This leads to the formation of 8-amino-5-(trifluoromethyl)quinazoline derivatives, which can serve as precursors for further functionalization.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 8-alkynyl-5-(trifluoromethyl)quinazolines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

Heck and Stille Couplings: While less common for this specific scaffold in the available literature, Heck (with alkenes) and Stille (with organostannanes) couplings represent additional potential avenues for C-C bond formation at the 8-position, further expanding the accessible chemical diversity.

The following interactive table summarizes the key palladium-catalyzed cross-coupling reactions applicable for the derivatization of this compound.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Derivative |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | 8-Aryl/Heteroaryl-5-(trifluoromethyl)quinazoline |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C-N | 8-Amino-5-(trifluoromethyl)quinazoline |

| Sonogashira | Terminal Alkyne | C-C | 8-Alkynyl-5-(trifluoromethyl)quinazoline |

Nucleophilic Aromatic Substitution (SNAr):

While the primary focus for derivatization is often the bromo-substituent, the quinazoline ring itself can be subject to nucleophilic attack under certain conditions, although this is less common for derivatization at the 8-position. The presence of the electron-withdrawing trifluoromethyl group can influence the electron density of the quinazoline core, potentially activating it towards nucleophilic substitution. However, reactions at the 8-position via SNAr would require harsh conditions and are generally less favorable than palladium-catalyzed pathways.

Investigation of Specific Functional Group Reactivity

The reactivity of the specific functional groups in this compound, namely the trifluoromethyl group and the quinazoline nitrogen atoms, is crucial for understanding its chemical behavior and potential for further modification.

Trifluoromethyl Group:

The trifluoromethyl (CF3) group is known for its high stability and is generally unreactive under many synthetic conditions. This inertness is a key feature, often exploited in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.

General Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group resistant to cleavage. It does not typically participate in common organic transformations.

Hydrolysis: While highly stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under harsh acidic or basic conditions. For instance, treatment with strong acids like fuming sulfuric acid can lead to the conversion of the CF3 group to a COOH group. However, such conditions are often destructive to the rest of the molecule and are not typically employed for controlled derivatization.

Electronic Effects: The primary role of the trifluoromethyl group in the reactivity of the molecule is electronic. It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electron density of the quinazoline ring system, influencing the reactivity of other positions.

Quinazoline Nitrogen Atoms:

The quinazoline ring contains two nitrogen atoms, at positions 1 and 3, which are key to its chemical character.

Alkylation: The N3 atom of the quinazoline ring is a common site for alkylation. Reaction with alkyl halides can introduce a substituent at this position, leading to the formation of quinazolinium salts. This modification can significantly alter the biological activity and physical properties of the molecule. The presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to decrease the nucleophilicity of the nitrogen atoms, potentially requiring more forcing conditions for alkylation compared to an unsubstituted quinazoline.

Influence on Ring Reactivity: The nitrogen atoms, particularly N1 and N3, play a crucial role in directing the regioselectivity of substitution reactions on the quinazoline ring. Their lone pairs of electrons are integral to the aromatic system and influence the electron distribution throughout the fused rings. nih.gov

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

There is no available literature detailing the use of 8-Bromo-5-(trifluoromethyl)quinazoline as a direct precursor for the synthesis of more complex heterocyclic systems. In principle, the bromine atom could be exploited for palladium-catalyzed cross-coupling reactions to build larger, fused-ring systems or to append other heterocyclic moieties. However, no specific examples or reaction conditions have been reported for this particular compound.

Scaffold for Diversification in Chemical Libraries

The concept of using a central scaffold for creating libraries of related compounds is common in drug discovery. nih.gov A molecule like this compound would theoretically be a suitable scaffold. The bromo-substituent offers a clear point for diversification. Nevertheless, no published chemical libraries have cited the use of this specific molecule as their foundational scaffold.

Applications in Material Science Precursor Chemistry

Quinazoline (B50416) derivatives have found applications in material science, for instance, in the development of fluorescent materials. mdpi.com The combination of a heavy atom (bromine) and a trifluoromethyl group could impart interesting photophysical properties. However, there are no studies describing the synthesis of polymers, dyes, or other materials using this compound as a monomer or precursor.

Development of Novel Reagents or Catalysts Incorporating the Quinazoline Scaffold

The development of specialized reagents or ligands for catalysis often involves rigid heterocyclic structures. The quinazoline framework can serve this purpose. While theoretically possible, no research has been published on the incorporation of the this compound unit into novel reagents or catalyst systems.

Future Research Directions and Advanced Methodological Horizons

Exploration of Asymmetric Synthesis Methodologies

The development of asymmetric methodologies for the synthesis of chiral quinazoline (B50416) derivatives is a burgeoning area of research. While direct asymmetric synthesis of 8-Bromo-5-(trifluoromethyl)quinazoline has not been extensively reported, several strategies applied to the broader quinazoline class could be adapted. The introduction of chirality can be crucial for modulating the biological activity of quinazoline-based compounds.

Future explorations in this domain could focus on several key approaches:

Chiral Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium, iridium, or palladium, has shown promise in the enantioselective synthesis of quinazoline derivatives. For instance, rhodium-catalyzed asymmetric N-H functionalization of quinazolinones with allenes or allylic carbonates presents a viable route to chiral N-allylated quinazolinones. Adapting such methods to suitable precursors of this compound could yield enantiomerically enriched products.

Organocatalysis: Chiral Brønsted acids or bases can be employed to catalyze key bond-forming reactions in a stereocontrolled manner. These organocatalysts can activate substrates and guide the stereochemical outcome of reactions leading to the quinazoline core.

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary onto a synthetic precursor can direct the stereochemistry of subsequent transformations. After the desired chiral center is established, the auxiliary can be removed to afford the target chiral quinazoline.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, can be used for the kinetic resolution of racemic mixtures of quinazoline intermediates or final products, providing access to single enantiomers.

A hypothetical asymmetric synthesis could involve the enantioselective reduction of a prochiral precursor or the asymmetric addition of a nucleophile to an imine intermediate, catalyzed by a chiral catalyst. The development of such methods would be a significant step forward in the exploration of the chemical and biological space of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the production of fine chemicals and pharmaceuticals, including quinazoline derivatives. bohrium.com These technologies provide numerous advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, higher yields, and the potential for rapid library synthesis.

For the synthesis of this compound, flow chemistry could be particularly advantageous. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to cleaner reactions with fewer byproducts. organic-chemistry.org This is especially beneficial for reactions that are highly exothermic or involve hazardous reagents. For instance, the synthesis of N-heterocycles in continuous flow has been demonstrated to be efficient and scalable. Current time information in Manchester, GB.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes. These platforms can perform multi-step syntheses, purifications, and analyses in a fully automated fashion. rsc.org By employing robotic systems and pre-filled reagent cartridges, a diverse library of derivatives based on the this compound scaffold could be rapidly generated for structure-activity relationship (SAR) studies. This high-throughput approach is invaluable in medicinal chemistry for the rapid identification of lead compounds. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Quinazoline Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Handling of large quantities of hazardous materials. | In-situ generation and immediate consumption of hazardous reagents in small volumes. researchgate.net |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the process for longer durations. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

| Efficiency | May have lower yields and generate more waste. | Often higher yields and improved atom economy. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in-situ spectroscopic techniques are powerful tools for achieving this level of understanding in the synthesis of quinazolines.

For the synthesis of this compound, the application of Process Analytical Technology (PAT) through in-situ spectroscopy could significantly enhance process understanding and control. Key techniques include:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. This technique is particularly useful for following the formation and consumption of key functional groups during the quinazoline ring-forming reaction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information and can be used to quantify all species present in a reaction mixture over time. organic-chemistry.org This allows for the elucidation of reaction pathways and the identification of unexpected intermediates. High-resolution benchtop NMR spectrometers can be integrated directly into a laboratory fume hood for convenient on-line reaction monitoring. chemrxiv.org

In-situ UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple and effective tool for monitoring reaction progress. The formation of the quinazoline ring system often leads to significant changes in the UV-Vis spectrum.

By combining data from these in-situ techniques, a comprehensive picture of the reaction dynamics can be constructed. This information is crucial for optimizing reaction conditions to maximize yield and purity, as well as for ensuring process safety and robustness, particularly in a manufacturing environment.

Development of New Computational Models for Quinazoline Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and process development. The development of new and more accurate computational models for predicting the reactivity of quinazoline derivatives can significantly accelerate the design of novel synthetic routes and the prediction of molecular properties.

For this compound, computational models can be employed in several key areas:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions. researchgate.net This is particularly valuable for understanding and predicting the outcomes of late-stage functionalization reactions on the quinazoline core. DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of new compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of a series of compounds with their biological activity. bohrium.com By developing QSAR models for quinazoline derivatives, it is possible to predict the activity of new, unsynthesized analogues of this compound and prioritize synthetic targets.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict the binding mode of a ligand to a biological target, such as an enzyme or receptor. organic-chemistry.org For quinazoline-based drug candidates, molecular docking can provide insights into the key interactions responsible for biological activity, guiding the design of more potent and selective inhibitors. MD simulations can further explore the stability of the ligand-protein complex over time.

The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will undoubtedly lead to the development of more sophisticated and predictive models for quinazoline reactivity, further streamlining the drug discovery and development process.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, which is highly valuable for optimizing the properties of a lead compound.

For this compound, the existing bromine atom and the trifluoromethyl group provide handles for traditional cross-coupling reactions. However, modern LSF strategies focus on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules.

Future research in this area will likely focus on the development of regioselective C-H functionalization methods for the quinazoline core. The electronic properties of the bromo and trifluoromethyl substituents will influence the reactivity of the different C-H bonds in the molecule, potentially allowing for site-selective modifications. Key strategies for the late-stage functionalization of this compound include:

Transition-Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, iridium, and other transition metals can selectively activate and functionalize C-H bonds. bohrium.com This can be used to introduce a wide variety of substituents, including aryl, alkyl, and heteroatom-containing groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for generating reactive intermediates that can participate in C-H functionalization reactions.

Directed Metalation: The use of directing groups can control the regioselectivity of C-H activation by coordinating to the metal catalyst and bringing it into proximity with a specific C-H bond.

The ability to selectively functionalize the different positions of the this compound core would provide access to a vast chemical space, enabling the fine-tuning of its pharmacological properties.

Table 2: Potential Late-Stage Functionalization Reactions for this compound

| Reaction Type | Reagents | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl |

| C-H Alkylation | Alkyl halide, photoredox catalyst | Alkyl |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Bromo-5-(trifluoromethyl)quinazoline, and how can its purity be validated?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a brominated quinazoline precursor and trifluoromethyl-containing boronic acids. Key steps include:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Solvent optimization : Toluene or DMF at 80–110°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol .

- Characterization : Use / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodology :

- Antimicrobial assays : Follow protocols for triazole derivatives, using microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Anti-inflammatory screening : Use COX-2 inhibition assays or LPS-induced cytokine (e.g., IL-6, TNF-α) release in macrophage cell lines, with IC₅₀ calculations .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

- Methodology :

- NMR analysis : NMR to confirm trifluoromethyl group integration; - HMBC for nitrogen environment mapping .

- X-ray crystallography : Resolve crystal structures to analyze steric/electronic effects of bromine and trifluoromethyl groups .

Advanced Research Questions

Q. How can cross-coupling reaction yields for this compound be maximized while minimizing side products?

- Methodology :

- Additive screening : Include ligands like XPhos or SPhos to stabilize Pd intermediates and reduce homocoupling .

- Temperature gradients : Optimize via microwave-assisted synthesis (e.g., 100°C for 1 hour vs. traditional 24-hour reflux) .

- Byproduct analysis : Use LC-MS to identify and quantify impurities, adjusting stoichiometry of boronic acid (1.2–1.5 equiv) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Structural analogs : Synthesize derivatives (e.g., 8-Cl or 5-CF₃ variants) to isolate substituent-specific effects .

- Statistical validation : Apply ANOVA or t-tests to compare replicate datasets, ensuring p < 0.05 significance .

Q. How do electronic effects of the bromine and trifluoromethyl groups influence the reactivity of this compound in further functionalization?

- Methodology :

- DFT calculations : Model HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks .

- Kinetic studies : Monitor reactions (e.g., amination, halogen exchange) via in situ IR or UV-Vis spectroscopy to quantify rate constants .

Q. What advanced techniques are used to study the environmental stability and degradation pathways of this compound?

- Methodology :

- Microspectroscopic imaging : Analyze surface adsorption on indoor materials (e.g., gypsum, glass) using ToF-SIMS or AFM .

- Photodegradation assays : Expose to UV light (254 nm) and identify breakdown products via GC-MS or HPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.